molecular formula C14H18N2O B2663212 1-(2,2,4-Trimethyl-3H-quinoxalin-1-yl)prop-2-en-1-one CAS No. 2361641-49-6

1-(2,2,4-Trimethyl-3H-quinoxalin-1-yl)prop-2-en-1-one

Cat. No. B2663212
CAS RN: 2361641-49-6
M. Wt: 230.311
InChI Key: LHRZKAXIQAIARY-UHFFFAOYSA-N
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Description

Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . It can be synthesized by adopting green chemistry principles . The quinoxaline containing drugs such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox are currently used as an antibiotic in the market .


Synthesis Analysis

Quinoxaline derivatives can be synthesized through various methods . For instance, the reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds can produce quinoxaline .


Molecular Structure Analysis

Quinoxaline is a white crystalline powder that occurs widely in natural products and many pharmaceutical ingredients . Structurally, quinoxaline is isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .


Chemical Reactions Analysis

Quinoxaline derivatives can undergo various chemical reactions . For example, they can undergo oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitution reactions .


Physical And Chemical Properties Analysis

Quinoxaline is a white or colorless solid that is highly soluble in water and other polar solvents . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Future Directions

The future research on quinoxaline derivatives could focus on developing new synthetic protocols that are eco-friendly and versatile . Additionally, further biological investigations could be conducted to explore their potential applications in drug discovery .

properties

IUPAC Name

1-(2,2,4-trimethyl-3H-quinoxalin-1-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-5-13(17)16-12-9-7-6-8-11(12)15(4)10-14(16,2)3/h5-9H,1,10H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHRZKAXIQAIARY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C2=CC=CC=C2N1C(=O)C=C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2,4-Trimethyl-3H-quinoxalin-1-yl)prop-2-en-1-one

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